molecular formula C15H17FN2O B5652803 Antibacterial agent 73

Antibacterial agent 73

Cat. No.: B5652803
M. Wt: 260.31 g/mol
InChI Key: PNKIMPXJHBUWJA-UHFFFAOYSA-N
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Description

Antibacterial agent 73, also known as Exeporfinium Chloride (XF-73), is a novel porphyrin-based antibacterial compound. It has shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is particularly interesting due to its unique dicationic porphyrin structure, which distinguishes it from other antimicrobial classes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exeporfinium Chloride involves the formation of a porphyrin core, followed by the introduction of dicationic groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. general porphyrin synthesis involves the condensation of pyrrole with aldehydes under acidic conditions, followed by various functional group modifications .

Industrial Production Methods

Industrial production methods for Exeporfinium Chloride are not extensively detailed in the literature. Typically, large-scale production of such compounds would involve optimization of the synthetic route to ensure high yield and purity, followed by rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Exeporfinium Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exeporfinium Chloride. These derivatives can have different antibacterial properties and are often studied to understand structure-activity relationships .

Scientific Research Applications

Exeporfinium Chloride has a wide range of scientific research applications:

Mechanism of Action

Exeporfinium Chloride exerts its antibacterial effects through rapid disruption of bacterial cell membranes. This disruption leads to the leakage of cellular contents, including potassium ions and ATP, ultimately causing cell death. The compound’s unique dicationic porphyrin structure allows it to interact with the bacterial membrane in a way that is distinct from other antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Exeporfinium Chloride include other porphyrin-based antibacterial agents such as XF-70. These compounds share structural similarities but differ in their specific functional groups and overall charge.

Uniqueness

What sets Exeporfinium Chloride apart is its rapid bactericidal activity and its ability to disrupt bacterial membranes without promoting bacterial lysis. This unique mode of action makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIMPXJHBUWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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